molecular formula C8H10F2N2O2 B6159313 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid CAS No. 2229091-05-6

2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid

Katalognummer: B6159313
CAS-Nummer: 2229091-05-6
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: MRILFWNOJDZIGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid is a chemical compound with the molecular formula C8H10F2N2O2 This compound is notable for its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also a consideration in industrial settings to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Wirkmechanismus

The mechanism of action of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or modulation of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid is unique due to its specific combination of a pyrazole ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

2229091-05-6

Molekularformel

C8H10F2N2O2

Molekulargewicht

204.17 g/mol

IUPAC-Name

2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]propanoic acid

InChI

InChI=1S/C8H10F2N2O2/c1-4(8(13)14)5-3-12(2)11-6(5)7(9)10/h3-4,7H,1-2H3,(H,13,14)

InChI-Schlüssel

MRILFWNOJDZIGS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CN(N=C1C(F)F)C)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.